2-(3-Fluorophenoxy)acetohydrazide
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Overview
Description
2-(3-Fluorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorophenoxy group attached to an acetohydrazide moiety. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(3-Fluorophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Industry: It is utilized in the manufacturing processes to improve product quality and efficiency.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of accidental ingestion or contact, it is recommended to seek medical attention .
Future Directions
As of now, there is limited information available on 2-(3-Fluorophenoxy)acetohydrazide. Future research could focus on its potential biological activities, its detailed synthesis and reaction mechanisms, and its safety profile. Given the interest in hydrazide compounds in medicinal chemistry , this compound could be a promising candidate for further study.
Preparation Methods
The synthesis of 2-(3-Fluorophenoxy)acetohydrazide typically involves the reaction of 3-fluorophenol with chloroacetic acid to form 3-fluorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally involve the use of ethanol as a solvent and stirring at room temperature for several hours .
Chemical Reactions Analysis
2-(3-Fluorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it has been shown to interact with epilepsy molecular targets such as GABA (A) receptors and sodium channels . These interactions help in modulating neuronal activity and reducing seizure occurrences.
Comparison with Similar Compounds
2-(3-Fluorophenoxy)acetohydrazide can be compared with other similar compounds such as:
2-(2-Fluorophenoxy)acetohydrazide: Similar in structure but with the fluorine atom at a different position on the phenyl ring.
2-(4-Fluorophenoxy)acetohydrazide: Another positional isomer with the fluorine atom at the para position.
2-(2,4-Difluorophenoxy)acetohydrazide: Contains two fluorine atoms on the phenyl ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMANOVQPAYLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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